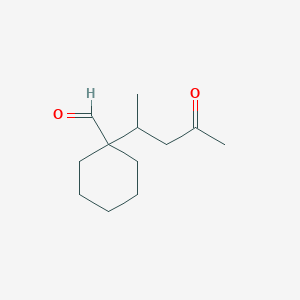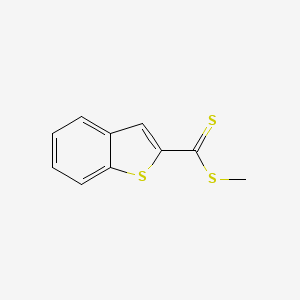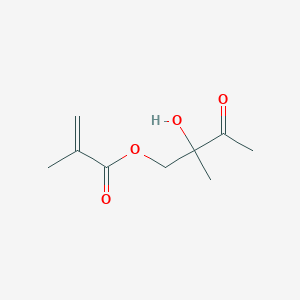
2-Hydroxy-2-methyl-3-oxobutyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-methyl-3-oxobutyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C9H14O4. It is known for its applications in various fields, including chemical synthesis and industrial processes. This compound is characterized by its unique structure, which includes both hydroxyl and ester functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-3-oxobutyl 2-methylprop-2-enoate typically involves the esterification of 2-Hydroxy-2-methyl-3-oxobutanoic acid with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of safety measures and environmental considerations to minimize the impact of chemical processes .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-methyl-3-oxobutyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Hydroxy-2-methyl-3-oxobutyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme-catalyzed reactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-methyl-3-oxobutyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its reactivity, enabling it to participate in various biochemical pathways. The compound can act as a substrate for enzymes, facilitating the formation of key intermediates in metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-hydroxy-2-methyl-3-oxobutyrate: Shares a similar structure but differs in the ester group.
2-Hydroxy-2-methylbutyric acid: Lacks the ester group present in 2-Hydroxy-2-methyl-3-oxobutyl 2-methylprop-2-enoate.
Uniqueness
This compound is unique due to its combination of hydroxyl and ester functional groups, which confer distinct reactivity and versatility in chemical synthesis. This uniqueness makes it valuable in various applications, from research to industrial production .
Propiedades
Número CAS |
88142-98-7 |
|---|---|
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
(2-hydroxy-2-methyl-3-oxobutyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O4/c1-6(2)8(11)13-5-9(4,12)7(3)10/h12H,1,5H2,2-4H3 |
Clave InChI |
NFNXUHHOCPTCOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC(C)(C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-](/img/structure/B14394829.png)
![(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14394832.png)
![2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene](/img/structure/B14394845.png)
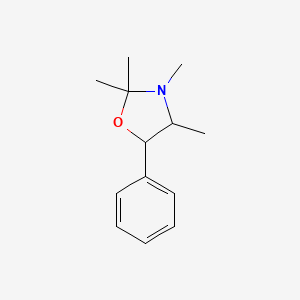
![2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole](/img/structure/B14394865.png)
![[2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid](/img/structure/B14394874.png)
![1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one](/img/structure/B14394875.png)

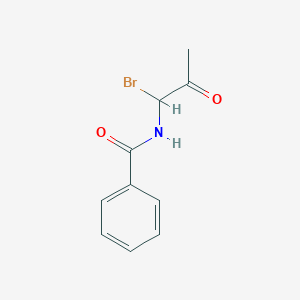
![(2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide](/img/structure/B14394886.png)
![N'-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea](/img/structure/B14394890.png)

